![molecular formula C17H25N5O4 B2381520 3-(2-éthoxyéthyl)-8-(2-méthoxyéthyl)-1,6,7-triméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878411-25-7](/img/structure/B2381520.png)
3-(2-éthoxyéthyl)-8-(2-méthoxyéthyl)-1,6,7-triméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine and imidazole, both of which are aromatic heterocyclic organic compounds. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. Imidazoles also have biological significance and are present in many important biomolecules, including the amino acid histidine and the biologically active molecule, histamine .
Molecular Structure Analysis
The compound contains a purine ring fused with an imidazole ring. The ethoxyethyl and methoxyethyl groups are likely to be attached to the nitrogen atoms in the rings .Chemical Reactions Analysis
The compound, due to the presence of the purine and imidazole rings, might undergo reactions typical of aromatic heterocycles, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the positions of the substituents. Generally, compounds with aromatic rings and ether groups (like the ethoxyethyl and methoxyethyl groups) are relatively stable and may have moderate polarity .Applications De Recherche Scientifique
Applications biomédicales
Revêtements antithrombotiques pour dispositifs médicaux :Poly(méthoxyéthyl acrylate) : (PMEA) est un polymère biocompatible qui a suscité un intérêt pour son utilisation comme revêtement antithrombotique sur les dispositifs médicaux. Par exemple, il peut être appliqué pendant la fabrication de cœurs et de poumons artificiels pour prévenir la formation de caillots sanguins. Bien qu'il s'agisse d'un polymère visqueux à faible Tg (température de transition vitreuse), les propriétés antiplaquettaires du PMEA en font un élément précieux pour réduire le risque de thrombose .
Études photophysiques
Propriétés fluorescentes : Les chercheurs peuvent étudier les propriétés photophysiques de ce composé. Son comportement de fluorescence pourrait être utile dans les applications de marquage et d'imagerie. La compréhension de ses spectres d'émission et de son rendement quantique pourrait mener à des applications en bio-imagerie ou en surveillance environnementale.
En résumé, 3-(2-éthoxyéthyl)-8-(2-méthoxyéthyl)-1,6,7-triméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione est prometteur dans divers domaines, de la médecine à la science des matériaux. Sa structure et ses propriétés uniques en font un sujet fascinant pour une exploration et une application plus approfondies dans la recherche de pointe . Si vous souhaitez obtenir plus d'informations sur un domaine spécifique, n'hésitez pas à nous le faire savoir !
Orientations Futures
Propriétés
IUPAC Name |
2-(2-ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-6-26-10-8-21-15(23)13-14(19(4)17(21)24)18-16-20(7-9-25-5)11(2)12(3)22(13)16/h6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZZWHKCDNXJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3CCOC)C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
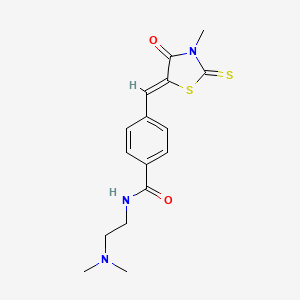

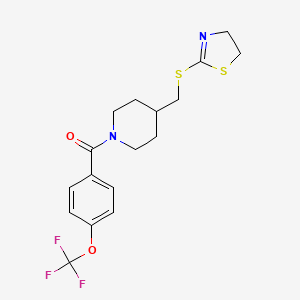
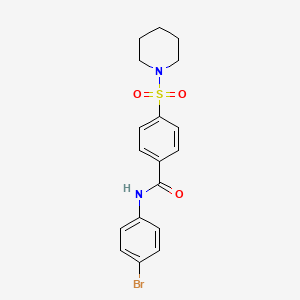
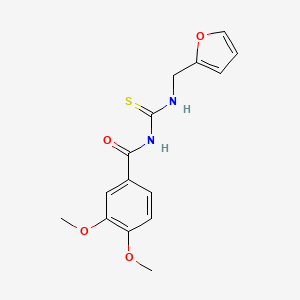


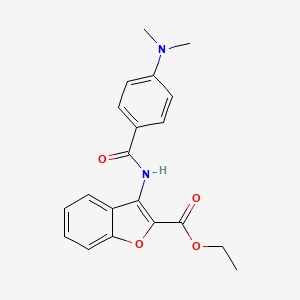
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2381451.png)
![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)

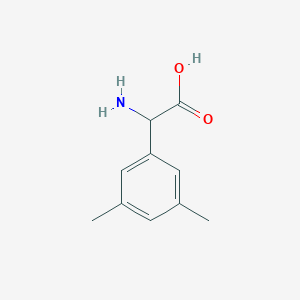

![N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide](/img/structure/B2381459.png)
